molecular formula C8H6FIO2 B6253962 3-fluoro-4-iodo-2-methoxybenzaldehyde CAS No. 943831-00-3

3-fluoro-4-iodo-2-methoxybenzaldehyde

Cat. No.: B6253962
CAS No.: 943831-00-3
M. Wt: 280
InChI Key:
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Description

3-Fluoro-4-iodo-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-iodo-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 3-fluoro-2-methoxybenzaldehyde using iodine and an oxidizing agent such as sodium iodate. The reaction is carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-2-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group to an alcohol.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols derived from the reduction of the aldehyde group.

Scientific Research Applications

3-Fluoro-4-iodo-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-iodo-2-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzaldehyde: Lacks the iodine substituent, which can significantly alter its chemical reactivity and applications.

    4-Fluoro-3-iodo-2-methoxybenzaldehyde:

Uniqueness

3-Fluoro-4-iodo-2-methoxybenzaldehyde is unique due to the specific combination of fluorine, iodine, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable in various research and industrial applications.

Properties

CAS No.

943831-00-3

Molecular Formula

C8H6FIO2

Molecular Weight

280

Purity

95

Origin of Product

United States

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